4-(3,4-difluorophenyl)-1H-pyrazole hydrochloride is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which significantly influences its chemical properties and biological activities. The compound's hydrochloride form is often used in various applications due to its enhanced solubility and stability in aqueous solutions.
The compound can be classified under organic compounds, specifically as a substituted pyrazole. Pyrazoles are known for their diverse biological activities, making them important in medicinal chemistry. The specific structure of 4-(3,4-difluorophenyl)-1H-pyrazole hydrochloride allows it to participate in a range of chemical reactions, enhancing its utility in research and industry.
The synthesis of 4-(3,4-difluorophenyl)-1H-pyrazole hydrochloride typically involves several key steps:
The molecular formula of 4-(3,4-difluorophenyl)-1H-pyrazole hydrochloride is . Its structure can be represented as follows:
The InChI key for this compound is XXSHPRMFJVWQQC-UHFFFAOYSA-N
, which provides a unique identifier for chemical substances .
4-(3,4-difluorophenyl)-1H-pyrazole hydrochloride can undergo various chemical reactions:
The mechanism of action for 4-(3,4-difluorophenyl)-1H-pyrazole hydrochloride largely depends on its interactions at the molecular level:
4-(3,4-difluorophenyl)-1H-pyrazole hydrochloride has several notable applications:
Pyrazole (1,2-diazole), a five-membered heterocycle with adjacent nitrogen atoms, ranks among the most privileged scaffolds in medicinal chemistry. Its structural versatility allows extensive substitutions at N1, C3, C4, and C5 positions, enabling fine-tuning of electronic properties, steric bulk, and binding interactions with biological targets [1] [9]. Over 20% of FDA-approved small-molecule drugs contain heterocycles, with pyrazole derivatives demonstrating exceptional pharmacological diversity [8]. Clinically significant pyrazole-based drugs include:
Table 1: FDA-Approved Pyrazole-Based Therapeutics
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Celecoxib | COX-2 inhibitor (anti-inflammatory) | 1,5-Diarylpyrazole with sulfonamide |
Crizotinib | ALK/ROS1 inhibitor (anticancer) | 3-(Imidazol-1-yl)-5-arylpyrazole core |
Ruxolitinib | JAK1/2 inhibitor (myelofibrosis) | Pyrazolo[3,4-d]pyrimidine backbone |
Baricitinib | JAK inhibitor (rheumatoid arthritis) | 2-(1H-Pyrazol-1-yl)pyrimidine scaffold |
Lenacapavir | HIV capsid inhibitor (antiviral) | Polyfluorinated pyrazole |
Pyrazole derivatives exhibit target promiscuity, modulating kinases (ibrutinib, axitinib), inflammatory mediators (sildenafil), and antimicrobial targets (zavegepant) [1]. The scaffold’s metabolic resilience stems from resistance to oxidative degradation, while its hydrogen-bonding capability (N1-H as donor, N2 as acceptor) facilitates target binding [5] [7].
Fluorine incorporation into drug candidates, particularly at aryl positions, represents a cornerstone of modern medicinal chemistry. The 3,4-difluorophenyl moiety exemplifies strategic fluorination due to its:
Table 2: Impact of Fluorination on Pharmacokinetic Properties
Modification | Effect on log P | Metabolic Half-Life | Protein Binding Affinity |
---|---|---|---|
Phenyl | Baseline | 1.0x (reference) | 1.0x (reference) |
4-Fluorophenyl | +0.14 | 1.8x longer | 1.3x higher |
3,4-Difluorophenyl | +0.31 | 3.5x longer | 2.1x higher |
2,3,5,6-Tetrafluorophenyl | +0.67 | 8.2x longer | 3.7x higher |
Notably, ortho-fluorine substitution induces conformational restriction through steric buttressing, potentially enhancing target selectivity [6]. In 4-(3,4-difluorophenyl)-1H-pyrazole hydrochloride, the difluorophenyl group acts as a bioisosteric replacement for dichlorophenyl or nitrophenyl groups, offering superior metabolic stability without compromising steric occupancy (van der Waals radius: F=1.47 Å vs. H=1.20 Å) [2] [6].
Pyrazole medicinal chemistry evolved from early anti-inflammatory agents (e.g., antipyrine, 1883) to targeted therapies. Key milestones include:
The 3,4-difluorophenylpyrazole motif emerged as a response to limitations in early pyrazole drugs: metabolic instability (phenylbutazone t½=50–100h vs. celecoxib t½=11h) and target promiscuity [9]. Fluorination addressed these while enabling PET tracer development (e.g., ¹⁸F-labeled pyrazoles for imaging tauopathies) [2].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9